4-(Methoxy-D3)benzonitrile
Description
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
4-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3 |
InChI Key |
XDJAAZYHCCRJOK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Methoxy-D3)benzonitrile typically follows a two-step process:
Formation of 4-(Methoxy-D3)benzaldehyde or its precursor
The starting material is often 4-methoxybenzaldehyde or its derivatives, where the methoxy group is replaced by a deuterated methoxy group (OCD3). This can be achieved by methylation using deuterated methylating agents such as CD3I (methyl iodide-d3) in the presence of a base.Conversion to this compound
The aldehyde group is converted to the nitrile group through an oximation followed by dehydration or via direct cyanation methods.
One-Pot Oximation and Dehydration Method
A highly efficient and widely reported method for preparing 4-methoxybenzonitrile, adaptable for the deuterated analogue, is the one-pot synthesis involving oximation of 4-(methoxy-D3)benzaldehyde followed by dehydration to the nitrile. This method is described in patent CN101092377A and can be summarized as follows:
Step 1: Oximation
4-(Methoxy-D3)benzaldehyde is reacted with an oximation agent such as oxammonium hydrochloride in an organic solvent (e.g., methylene dichloride) to form the intermediate oxime.Step 2: Dehydration
The oxime intermediate is dehydrated using a dehydrating agent such as thionyl chloride in the presence of a base like triethylamine to yield this compound.Reaction Conditions and Yields
The reaction is typically carried out at temperatures ranging from 0 to 35 °C with stirring times from 1 to 8 hours. The yield of the nitrile product is reported to be above 90%, with high purity (>99% by HPLC). The process avoids high temperatures and toxic cyanide salts, making it safer and more efficient.
Table 1. Typical Reaction Conditions and Yields for One-Pot Synthesis
| Parameter | Typical Value |
|---|---|
| Starting Material | 4-(Methoxy-D3)benzaldehyde (500 mmol) |
| Oximation Agent | Oxammonium hydrochloride (650 mmol) |
| Solvent | Methylene dichloride (700 mL) |
| Base | Triethylamine (750 mmol) |
| Dehydrating Agent | Thionyl chloride (1000 mmol) |
| Temperature (Oximation) | 25–35 °C |
| Temperature (Dehydration) | 0–25 °C |
| Stirring Time | 1–8 hours |
| Yield | 91–93% |
| Purity (HPLC) | 99.0–99.5% |
Alternative Methods
Halogenated Aromatic Cyanation
Earlier methods involved nucleophilic substitution of 4-halogenated anisoles with cyanide salts (e.g., nickel cyanide or sodium cyanide) at high temperatures (>150 °C). These methods are less favored due to toxicity and harsh conditions.Phosphorus Oxychloride/DMF System
Conversion of 4-methoxybenzamide to the nitrile using phosphorus oxychloride in DMF is reported to give high yields but involves expensive starting materials and hazardous reagents.
Synthesis of Deuterated Methoxy Group
To obtain the deuterated methoxy group (OCD3), methylation of the phenol or aldehyde precursor with deuterated methyl iodide (CD3I) in the presence of a strong base such as sodium hydride (NaH) is employed. This step ensures incorporation of three deuterium atoms into the methoxy substituent.
Scale-Up and Purification
The one-pot method has been successfully scaled to pilot scale (e.g., 20 kg of starting aldehyde) with consistent yields (~94%) and high purity. Purification typically involves neutralization, aqueous washes, drying, filtration, and evaporation to isolate the solid product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| One-pot oximation-dehydration | 4-(Methoxy-D3)benzaldehyde | Oxammonium hydrochloride, thionyl chloride, triethylamine | 0–35 °C, 1–8 h | 91–94 | 99+ | High yield, mild conditions, scalable | Requires deuterated methylation step |
| Halogenated aromatic cyanation | 4-halogenated anisole | Nickel cyanide or sodium cyanide | High temperature (>150 °C) | Moderate | Variable | Direct cyanation | Toxic reagents, harsh conditions |
| Phosphorus oxychloride/DMF | 4-methoxybenzamide | Phosphorus oxychloride, DMF | Moderate temperature | High | High | Simple reaction | Expensive raw materials, hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .
Comparison with Similar Compounds
4-Methoxybenzonitrile (Non-Deuterated Analog)
- Molecular Formula: C₈H₇NO.
- Key Differences: The non-deuterated analog lacks isotopic labeling, leading to distinct mass spectrometry profiles. For example, the HRMS of 4-(Methoxy-D3)benzonitrile shows a mass shift (+3 Da) and a 40 ppm error due to deuterium . Applications: 4-Methoxybenzonitrile is a precursor in organic synthesis, whereas its deuterated counterpart is specialized for analytical precision .
| Property | This compound | 4-Methoxybenzonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 137.08 | 133.15 |
| HRMS (M+H⁺) | 137.07887 | 134.0606 |
| Key Application | Isotopic internal standard | Synthetic intermediate |
4-Formyl-3-methoxybenzonitrile
- Molecular Formula: C₉H₇NO₂.
- Structural Features : Contains a formyl (-CHO) group at the 4-position and a methoxy group at the 3-position.
- Applications : Used as a building block for pharmaceuticals and agrochemicals due to its reactive aldehyde group .
- Comparison : Unlike this compound, this compound’s formyl group enables further functionalization (e.g., condensation reactions), making it versatile in drug discovery .
| Property | This compound | 4-Formyl-3-methoxybenzonitrile |
|---|---|---|
| Functional Groups | -CN, -OCD₃ | -CN, -OCH₃, -CHO |
| Boiling Point | Not reported | 318.2°C |
| Key Reactivity | Isotopic stability | Aldehyde-mediated synthesis |
Cytotoxic Benzonitrile Derivatives (Letrozole Analogs)
- Examples :
- 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile.
- 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile.
- Activity : Compound 1c inhibits MCF-7 and MDA-MB-231 cancer cells (IC₅₀ < 10 µM), while 1h targets T47D cells .
- Comparison: this compound lacks the triazole and ethenyl substituents critical for cytotoxic activity.
Nonlinear Optical (NLO) Benzonitrile Derivatives
- Example : 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile.
- Property : Exhibits a high second-harmonic scattering hyperpolarizability (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), surpassing dibenzylideneacetone derivatives .
- Substituents like ethynyl-oxazole enhance π-conjugation, critical for optical properties .
Isotopic Labeling Advantages
This compound’s deuterium substitution minimizes measurement errors in GC-MS by providing a stable internal reference. For example, in lignin analysis, it reduces variability compared to non-deuterated standards like 4-methoxybenzoic acid . This precision is absent in most benzonitrile analogs used in synthesis or pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
